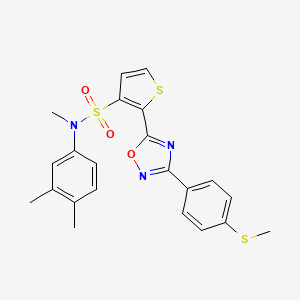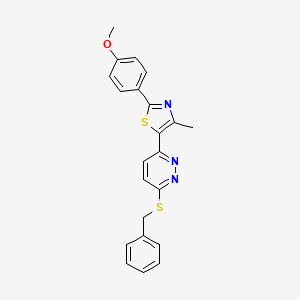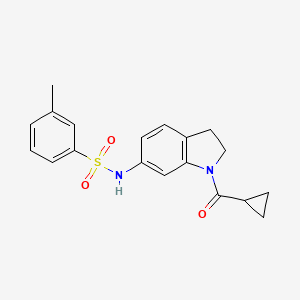![molecular formula C21H16BrClN4O3 B3204899 [2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040636-35-8](/img/structure/B3204899.png)
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
The compound “[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a complex organic molecule. It contains several functional groups and aromatic rings, including a chlorophenyl group, a bromophenyl group, an oxazole ring, and a triazole ring .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, the structure of similar compounds has been assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Scientific Research Applications
Antibacterial Agents
The piperazine moiety in this compound contributes to its antibacterial activity. Piperazine derivatives have been explored as potential agents against bacterial infections. Researchers have synthesized novel compounds containing piperazine rings and evaluated their efficacy against various bacterial strains . The compound’s structure and functional groups may play a crucial role in its antibacterial properties.
Antiparasitic Compounds
Piperazine-based molecules have demonstrated antiparasitic activity. They can target parasites responsible for diseases such as malaria, trypanosomiasis, and filariasis. Investigating the effects of this compound on parasitic organisms could provide valuable insights for drug development .
Antifungal Agents
Given the prevalence of fungal infections, compounds with antifungal properties are essential. Piperazine-containing derivatives have shown promise as antifungal agents. Researchers have explored their activity against various fungal strains, including Candida species and dermatophytes .
Antiviral Applications
Piperazine derivatives have been investigated for their antiviral potential. While specific studies on this compound are scarce, its structural features may contribute to antiviral activity. Further research could explore its effects against viral pathogens .
Psychoactive Substances
Interestingly, piperazine derivatives have also been used illicitly as psychoactive substances. Although this compound’s psychoactive effects are not well-documented, it highlights the diverse applications of piperazine-based molecules .
Potential Treatments for Neurodegenerative Diseases
The piperazine ring is a component in potential treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s. While this compound’s specific effects remain unexplored, its structural features warrant investigation in this context .
Antibiotic Properties
The compound’s unique structure may contribute to antibiotic properties. Investigating its effects against bacterial strains could reveal its potential as an antibiotic agent .
Other Applications
Beyond the mentioned fields, this compound’s properties may find applications in areas such as drug delivery, medicinal chemistry, and materials science. Researchers should explore its interactions with biological targets and evaluate its pharmacological properties .
Mechanism of Action
Target of Action
The compound’s primary targets are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively . Leishmaniasis and malaria are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .
Mode of Action
The compound interacts with its targets by binding to the LmPTR1 pocket (active site) . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction . This binding disrupts the normal function of the target, leading to its inactivation .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their death . .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . It displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. Given the diverse biological activities of similar compounds, this compound could potentially be a candidate for further pharmacological studies .
properties
IUPAC Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN4O3/c1-12-19(25-26-27(12)18-6-4-3-5-16(18)22)21(28)29-11-17-13(2)30-20(24-17)14-7-9-15(23)10-8-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFLHYMWQUIBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Br)C(=O)OCC3=C(OC(=N3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-ethoxyphenyl)-5-((3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3204828.png)
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-4-methoxybenzamide](/img/structure/B3204833.png)
![N-(4-methoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B3204845.png)
![N-(4-ethoxyphenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B3204851.png)
![N-(4-ethoxyphenyl)-2-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3204859.png)
![N-(4-ethoxyphenyl)-N-methyl-2-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B3204867.png)
![2-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204875.png)
![2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204877.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3,5-dimethylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B3204910.png)


![N-(3-bromophenyl)-2-((3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B3204920.png)